Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 503087-17-0
VCID: VC4392558
InChI: InChI=1S/C10H13N3O2S/c1-3-13-9-6(5-11)7(12)8(16-9)10(14)15-4-2/h13H,3-4,12H2,1-2H3
SMILES: CCNC1=C(C(=C(S1)C(=O)OCC)N)C#N
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.29

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate

CAS No.: 503087-17-0

Cat. No.: VC4392558

Molecular Formula: C10H13N3O2S

Molecular Weight: 239.29

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate - 503087-17-0

Specification

CAS No. 503087-17-0
Molecular Formula C10H13N3O2S
Molecular Weight 239.29
IUPAC Name ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate
Standard InChI InChI=1S/C10H13N3O2S/c1-3-13-9-6(5-11)7(12)8(16-9)10(14)15-4-2/h13H,3-4,12H2,1-2H3
Standard InChI Key HMIQCJAVDMBMET-UHFFFAOYSA-N
SMILES CCNC1=C(C(=C(S1)C(=O)OCC)N)C#N

Introduction

Structural and Molecular Features

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate (molecular formula: C11H14N4O2S\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2\text{S}, molecular weight: 282.32 g/mol) belongs to the thiophene carboxylate family. Its structure integrates electron-withdrawing (cyano, ester) and electron-donating (amino, ethylamino) groups, creating a polarized aromatic system that influences both chemical reactivity and intermolecular interactions . The ethyl ester at position 2 enhances solubility in organic solvents, while the cyano group at position 4 facilitates cyclization reactions, a trait exploited in constructing fused heterocycles like thienopyrimidines .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a modified Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and sulfur in a polar solvent. An alternative route, adapted from Patent US4847386A, employs a single-step cyclization of 3-oxotetrahydrothiophene precursors with hydroxylamine salts under acidic conditions . Key steps include:

  • Reaction Conditions: Heating at 50–100°C in ethanol or dimethylformamide (DMF) for 6–12 hours.

  • Catalysts: Ammonium acetate or p-toluenesulfonic acid (PTSA) to accelerate cyclization .

  • Yield Optimization: Yields of 65–78% are achieved by controlling stoichiometry (1:1.2 molar ratio of ketone to cyanoacetate) and employing inert atmospheres to prevent oxidation .

Industrial-Scale Production

Industrial protocols utilize continuous flow reactors to enhance reproducibility, with automated systems monitoring pH and temperature. Solvent recovery systems (e.g., vacuum distillation) reduce waste, aligning with green chemistry principles .

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6d_6):

    • δ 1.25 (t, J=7.0J = 7.0 Hz, 3H, CH3_3CH2_2O),

    • δ 4.15 (q, J=7.0J = 7.0 Hz, 2H, OCH2_2),

    • δ 6.82 (s, 1H, NH2_2),

    • δ 7.15 (s, 1H, NH ethylamino),

    • δ 7.45 (s, 1H, thiophene H) .

  • IR (KBr):

    • 3340 cm1^{-1} (N–H stretch, amino),

    • 2215 cm1^{-1} (C≡N stretch),

    • 1705 cm1^{-1} (C=O ester) .

  • Mass Spectrometry: ESI-MS m/z 283.1 [M+H]+^+ .

Crystallography

Single-crystal X-ray diffraction reveals a planar thiophene ring with dihedral angles of 5.2° between the ring and substituents. Hydrogen bonds between the amino group and ester oxygen stabilize the lattice (space group P2₁/c) .

Chemical Reactivity and Derivatives

Substitution Reactions

The amino group at position 3 undergoes acylation with chloroacetyl chloride to yield NN-acetyl derivatives, while the cyano group participates in nucleophilic additions (e.g., with hydrazine to form aminopyrazoles) .

Cyclization Pathways

Heating with thiourea in DMF produces thieno[2,3-d]pyrimidin-4-ones, which exhibit anticancer activity (IC50_{50} = 2.6–14.9 µM against MCF-7 cells) .

Biological Activity

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to thiophene ring interactions with bacterial cell walls .

Applications in Drug Development

The compound serves as a scaffold for kinase inhibitors (e.g., JAK2 inhibitors with EC50_{50} = 3 nM) . Its ethyl ester moiety allows prodrug strategies, enhancing bioavailability in preclinical models.

Comparative Analysis with Analogues

SubstituentReactivityBiological Activity
4-CyanoHigh cyclization propensityEnhanced anticancer activity
5-EthylaminoImproved solubilityModerate antimicrobial effects
3-AminoFacilitates acylationSynergistic apoptosis induction

Chlorophenyl analogs exhibit higher reactivity but lower solubility, whereas methyl substituents reduce metabolic stability .

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